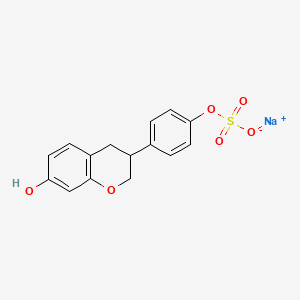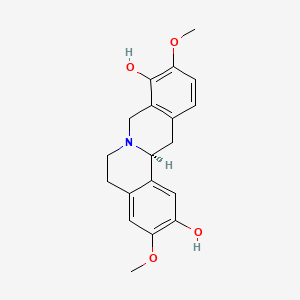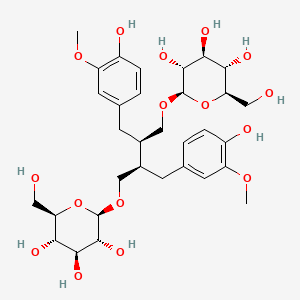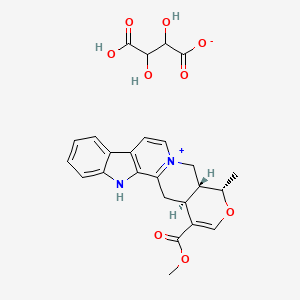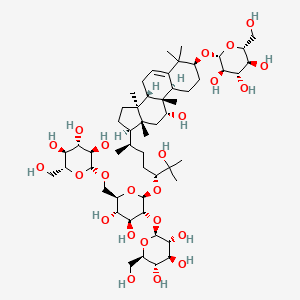
Tuberosin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tuberosin is a compound identified as 5 hydroxy 3,4,7,3’,4’ pentamethoxy flavone . It has been found in the Indian medicinal plant Pueraria tuberosa . This compound has been identified as a potent activator of Pyruvate Kinase M2 (PKM2), a protein that plays a vital role in metabolic reprogramming, transcription, and cell cycle progression . This makes this compound a potential candidate for anticancer drug development .
Molecular Structure Analysis
The molecular structure of this compound is characterized as 5 hydroxy 3,4,7,3’,4’ pentamethoxy flavone . Unfortunately, detailed molecular structure analysis is not available in the retrieved papers.Chemical Reactions Analysis
This compound has been found to exhibit antioxidant activity, scavenging various species of free radicals . It also inhibits Lipopolysaccharide (LPS) induced inflammatory changes in macrophages .Physical And Chemical Properties Analysis
This compound is a powder with a molecular formula of C20H18O5 and a molecular weight of 338.4 . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Identification and Structural Analysis : Tuberosin was first identified as a new pterocarpan isolated from Pueraria tuberosa DC, with its structure characterized in detail (Joshi & Kamat, 1973).
Genetic Diversity and Breeding : In a study involving Tuberose (Polianthes tuberosa), gamma-ray irradiation was used to create genetic diversity. This study highlights the potential use of this compound in breeding and genetics research (Navabi et al., 2016).
Phytochemical and Therapeutic Potential : Pueraria tuberosa, which contains this compound, has been reviewed for its wide range of therapeutic potentials including spermatogenic, immune-boosting, anti-inflammatory, and cardiotonic properties (Maji et al., 2014).
Antioxidant Activity : this compound isolated from Pueraria tuberosa demonstrated significant antioxidant activity and its effect on the expression of iNOS protein in macrophage cell culture was explored (Pandey & Tripathi, 2010).
Traditional Medicine Applications : Tropaeolum tuberosum, which contains this compound, has been used in traditional medicine for treating various diseases, demonstrating antibacterial, antioxidant, and anti-inflammatory activities (Ticona et al., 2020).
Influence on Plant Development : Research on Solanum tuberosum L. (potato) included the role of this compound in plant development, particularly in the context of cytokinin levels and tuberization (Galis et al., 1995).
Mechanism of Action
Safety and Hazards
Future Directions
Tuberosin has shown promising results in the treatment of cancer, particularly Oral Squamous Cell Carcinoma (OSCC), by inhibiting AKT1 . Further investigations are warranted to unravel the mechanisms of action of this compound and its potential use in the therapeutic targeting of OSCC and other cancers .
properties
IUPAC Name |
(1R,13R)-7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,14(19),15,17-heptaene-1,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-19(2)6-5-11-7-14-17(9-15(11)25-19)24-18-13-4-3-12(21)8-16(13)23-10-20(14,18)22/h3-9,18,21-22H,10H2,1-2H3/t18-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTYHECJEINCMD-QUCCMNQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC4C3(COC5=C4C=CC(=C5)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=CC3=C(C=C2O1)O[C@H]4[C@@]3(COC5=C4C=CC(=C5)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



